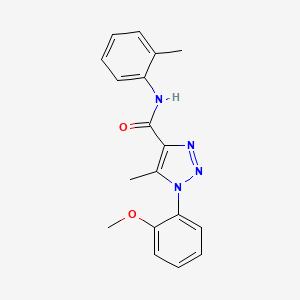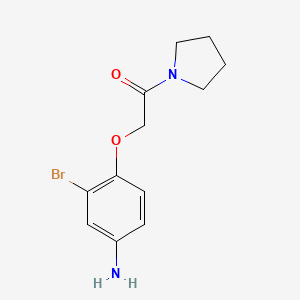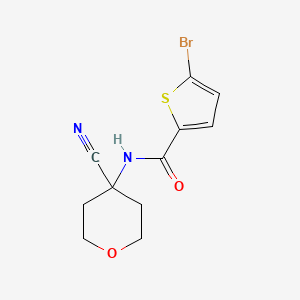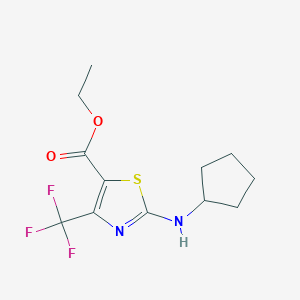![molecular formula C17H14ClN3OS B2410278 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide CAS No. 392241-71-3](/img/structure/B2410278.png)
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide, also known as CTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTB belongs to the class of thiadiazole compounds that have been extensively studied for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
科学的研究の応用
Structural Characterization and Synthesis Techniques
Research has been dedicated to understanding the structural properties of thiadiazole derivatives, including N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide. For instance, a study by Kerru et al. (2019) detailed the crystal and molecular structure of a closely related compound, employing spectroscopic techniques and X-ray diffraction to elucidate its geometry and electronic properties. This research highlights the use of density functional theory (DFT) to correlate theoretical and experimental data, providing a foundation for designing new materials with specific applications (Kerru et al., 2019).
Anticancer and Antiviral Potential
Several studies have synthesized thiadiazole derivatives to evaluate their potential as anticancer and antiviral agents. A notable example includes the work by Gomha, Salah, and Abdelhamid (2014), who prepared novel thiadiazoles incorporating a pyrazole moiety, demonstrating promising anticancer activity against breast carcinoma cell lines (Gomha, Salah, & Abdelhamid, 2014). Additionally, Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, finding certain compounds with anti-tobacco mosaic virus activity, suggesting a potential route for developing new antiviral agents (Chen et al., 2010).
Antimicrobial and Anti-inflammatory Applications
Research into thiadiazole derivatives also extends to their antimicrobial and anti-inflammatory properties. Sah et al. (2014) explored the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, testing their efficacy as antimicrobial agents against various bacterial and fungal strains (Sah et al., 2014). This suggests the compound's utility in addressing microbial resistance through novel therapeutic agents.
Corrosion Inhibition
The utility of thiadiazole derivatives in industrial applications has been explored, particularly in corrosion inhibition. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on the inhibition performance of thiadiazole derivatives against iron corrosion, providing insights into the design of more effective corrosion inhibitors (Kaya et al., 2016).
作用機序
Target of Action
Compounds with a 1,3,4-thiadiazole moiety, such as this one, have been reported to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial effects .
Mode of Action
It is known that the 1,3,4-thiadiazole moiety is a very weak base due to the inductive effect of the s and possesses relatively high aromaticity . This could potentially influence its interaction with its targets.
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-thiadiazole compounds , it can be inferred that multiple pathways might be influenced.
Pharmacokinetics
The compound’s density is reported to be 1229g/cm3 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Given the wide range of biological activities associated with 1,3,4-thiadiazole compounds , it can be inferred that the compound might have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the 1,3,4-thiadiazole ring is relatively stable in aqueous acid solutions but can undergo ring cleavage with an aqueous base . This suggests that the compound’s action and stability might be influenced by the pH of its environment.
特性
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-10-7-11(2)9-12(8-10)15(22)19-17-21-20-16(23-17)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJCCKOTONQVLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

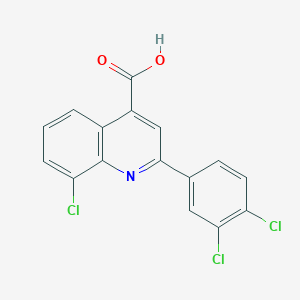
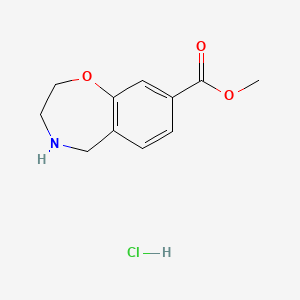
![2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride](/img/structure/B2410198.png)
![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2410200.png)
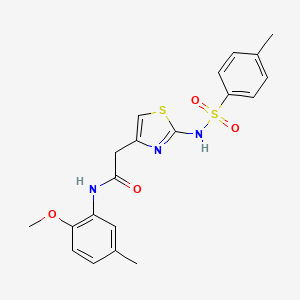
![N-(acetyloxy)-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]amine](/img/structure/B2410202.png)
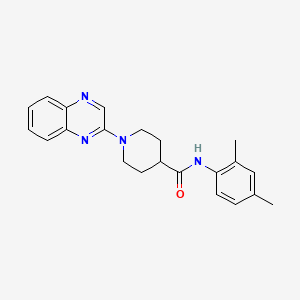
![N-(1-cyano-1-cyclopropylethyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2410207.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide](/img/structure/B2410210.png)

